Tetraphenylphosphanium;hydroiodide
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Overview
Description
Tetraphenylphosphanium;hydroiodide is an organophosphorus compound with the chemical formula C24H20IP. It is a salt composed of the tetraphenylphosphanium cation (P(C6H5)4+) and the hydroiodide anion (I-). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylphosphanium;hydroiodide can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium iodide in an aqueous medium. The reaction proceeds as follows:
P(C6H5)4Cl+NaI→P(C6H5)4I+NaCl
This method involves the exchange of chloride ions with iodide ions, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced by reacting tetraphenylphosphonium bromide with potassium iodide in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion:
P(C6H5)4Br+KI→P(C6H5)4I+KBr
Chemical Reactions Analysis
Types of Reactions: Tetraphenylphosphanium;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetraphenylphosphonium oxide.
Reduction: It can be reduced to form tetraphenylphosphine.
Substitution: The iodide ion can be substituted with other nucleophiles such as bromide or chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions typically use sodium or potassium halides.
Major Products Formed:
Oxidation: Tetraphenylphosphonium oxide.
Reduction: Tetraphenylphosphine.
Substitution: Tetraphenylphosphanium bromide or chloride.
Scientific Research Applications
Tetraphenylphosphanium;hydroiodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetraphenylphosphanium;hydroiodide involves its ability to interact with biological membranes and accumulate in mitochondria. The tetraphenylphosphanium cation is lipophilic, allowing it to permeate lipid bilayers and target mitochondria. Once inside the mitochondria, it can disrupt the mitochondrial membrane potential, leading to various biological effects such as inhibition of mitochondrial respiration and induction of apoptosis .
Comparison with Similar Compounds
Tetraphenylphosphanium;hydroiodide can be compared with other similar compounds such as:
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium chloride
- Triphenylphosphine
Uniqueness: this compound is unique due to its iodide anion, which imparts distinct reactivity and solubility properties compared to its bromide and chloride counterparts. Additionally, the tetraphenylphosphanium cation provides lipophilicity, making it suitable for applications involving lipid membranes and mitochondria .
Properties
Molecular Formula |
C24H21IP+ |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
tetraphenylphosphanium;hydroiodide |
InChI |
InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1; |
InChI Key |
AEFPPQGZJFTXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.I |
Origin of Product |
United States |
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